

# In-Depth Technical Guide: 2-Bromo-N,N-diethyl-4-nitroaniline

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## Compound of Interest

Compound Name: 2-Bromo-N,N-diethyl-4-nitroaniline

Cat. No.: B1452726

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CAS Number: 1150271-18-3

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**2-Bromo-N,N-diethyl-4-nitroaniline** is an aromatic amine derivative with potential applications in chemical synthesis and drug discovery. Its structure, featuring a nitro group, a bromine atom, and a diethylamino group on a benzene ring, provides a unique combination of electronic and steric properties that make it a versatile building block for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of its properties, a plausible synthetic pathway with detailed experimental protocols, and an exploration of its potential, yet currently undocumented, biological significance.

## Physicochemical Properties

A summary of the key physicochemical properties of **2-Bromo-N,N-diethyl-4-nitroaniline** is presented below. This data is essential for its handling, characterization, and use in experimental settings.

Property	Value	Source
CAS Number	1150271-18-3	[1]
Molecular Formula	C10H13BrN2O2	[1][2]
Molecular Weight	273.13 g/mol	[1][2]
Appearance	Not specified (likely a solid)	-
Purity	Typically ≥97%	[2]
Storage	Room temperature	[2]

## Synthesis

A direct, peer-reviewed synthesis protocol for **2-Bromo-N,N-diethyl-4-nitroaniline** is not readily available in the current literature. However, a plausible and efficient two-step synthetic route can be proposed based on established chemical transformations. This pathway involves the bromination of a commercially available starting material followed by N,N-diethylation of the resulting intermediate.

## Synthetic Workflow



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Caption: Proposed two-step synthesis of **2-Bromo-N,N-diethyl-4-nitroaniline**.

## Experimental Protocols

### Step 1: Synthesis of 2-Bromo-4-nitroaniline (Intermediate)

This protocol is adapted from the synthesis of similar compounds and is expected to yield the desired intermediate.

Materials:

- 4-Nitroaniline
- N-Bromosuccinimide (NBS)
- Acetonitrile (CH<sub>3</sub>CN)
- Dichloromethane (CH<sub>2</sub>Cl<sub>2</sub>)
- Sodium hydroxide (NaOH) solution (2.5 M)
- Saturated saline solution
- Anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)
- Silica gel for column chromatography
- n-Hexane
- Ethyl acetate

Procedure:

- Dissolve 4-nitroaniline (1 equivalent) in acetonitrile at 60 °C in a round-bottom flask equipped with a reflux condenser.
- Add N-Bromosuccinimide (1.2 equivalents) to the solution.
- Heat the reaction mixture to reflux for 3 hours.
- Monitor the reaction progress using thin-layer chromatography (TLC).
- Upon completion, cool the mixture to room temperature and concentrate it under reduced pressure.
- Dilute the residue with dichloromethane (50 mL).
- Wash the organic phase sequentially with 2.5 M sodium hydroxide solution and saturated saline.

- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
- Purify the crude product by silica gel column chromatography using a mixture of n-hexane and ethyl acetate as the eluent to obtain 2-bromo-4-nitroaniline as a solid.

#### Step 2: Synthesis of **2-Bromo-N,N-diethyl-4-nitroaniline** (Final Product)

This is a general procedure for the N,N-diethylation of an aromatic amine.

Materials:

- 2-Bromo-4-nitroaniline (from Step 1)
- Ethyl iodide (or diethyl sulfate)
- Potassium carbonate (K<sub>2</sub>CO<sub>3</sub>) or another suitable base
- N,N-Dimethylformamide (DMF) or acetonitrile as solvent
- Ethyl acetate
- Water
- Brine

Procedure:

- To a solution of 2-bromo-4-nitroaniline (1 equivalent) in DMF, add potassium carbonate (2.5 equivalents).
- Add ethyl iodide (2.2 equivalents) dropwise to the suspension at room temperature.
- Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 50-60 °C) overnight.
- Monitor the reaction by TLC until the starting material is consumed.
- Pour the reaction mixture into water and extract with ethyl acetate.

- Wash the combined organic layers with water and brine.
- Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford **2-Bromo-N,N-diethyl-4-nitroaniline**.

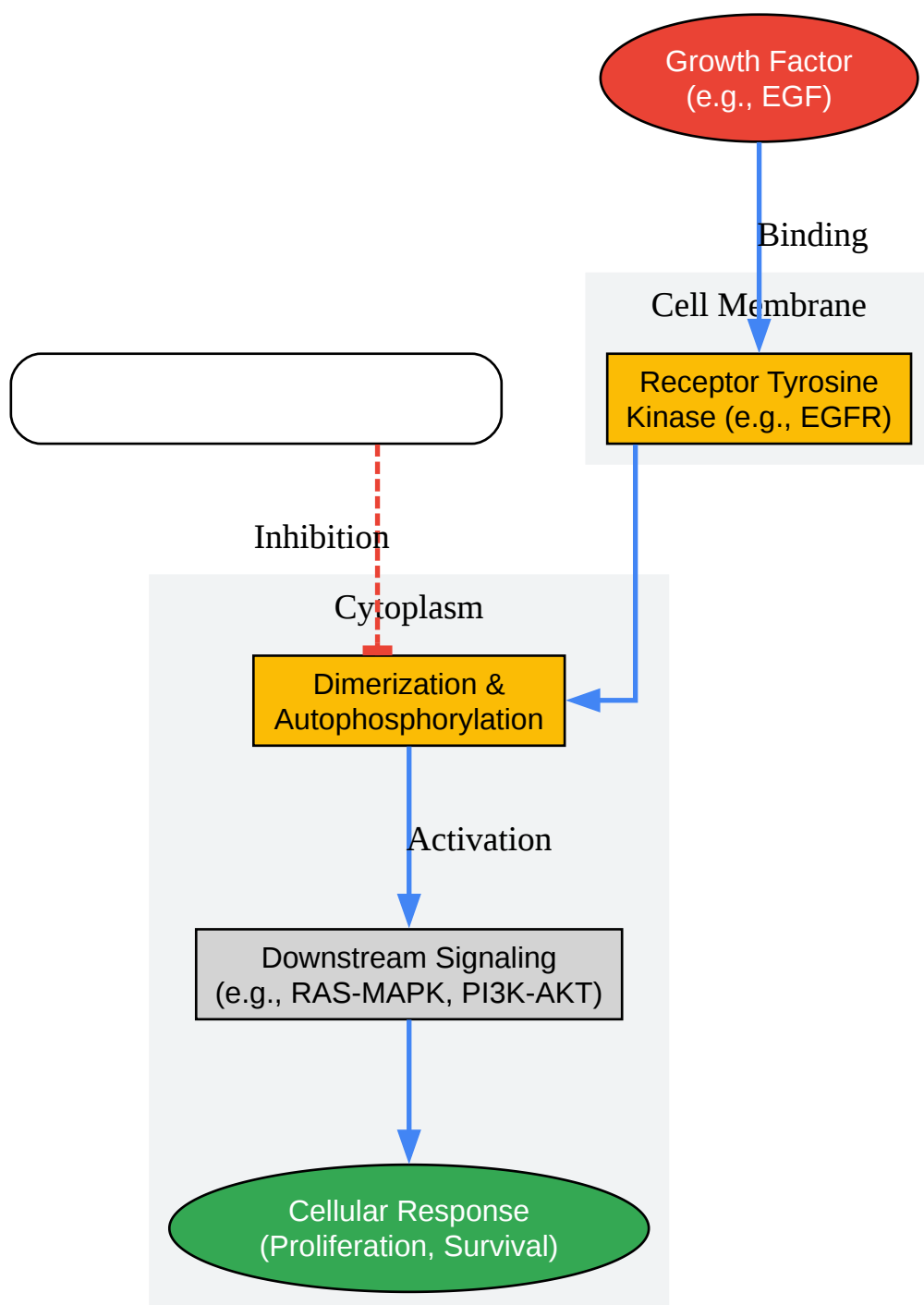
## Potential Biological Significance and Signaling Pathways

Currently, there is a lack of specific published data on the biological activity and mechanism of action of **2-Bromo-N,N-diethyl-4-nitroaniline**. However, the biological activity of the closely related precursor, 2-bromo-4-nitroaniline, has been noted to involve the inhibition of insulin and epidermal growth factor (EGF) receptors.[3] This inhibition is reported to be irreversible and targets the tyrosine kinase domain, thereby preventing downstream signaling pathways that regulate cell proliferation and differentiation.[3]

Given this information, it is plausible that **2-Bromo-N,N-diethyl-4-nitroaniline** could exhibit similar inhibitory effects on receptor tyrosine kinases. The addition of the two ethyl groups on the amine could modulate its lipophilicity, cell permeability, and binding affinity to the target protein.

## Postulated Signaling Pathway Inhibition

The following diagram illustrates a generalized signaling pathway for a receptor tyrosine kinase (RTK) like the EGF receptor and the hypothetical point of inhibition by a compound like **2-Bromo-N,N-diethyl-4-nitroaniline**.



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Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway.

## Conclusion

**2-Bromo-N,N-diethyl-4-nitroaniline** is a chemical compound with established physicochemical properties and a clear synthetic route, despite the lack of a directly published protocol. While its specific biological functions are not yet characterized, the known activity of its precursor suggests that it may be a valuable molecule for investigating the inhibition of receptor tyrosine kinase signaling pathways. Further research is warranted to elucidate its precise biological targets and mechanisms of action, which could open avenues for its application in drug development and chemical biology. Researchers and scientists are encouraged to use the provided synthetic protocols as a starting point for their investigations into this and related compounds.

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## References

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